trans-Octahydro-1H-indene (also known as trans-hydrindane) has been investigated as a potential biofuel due to its favorable properties. Its high energy density (comparable to diesel) and cyclic structure make it an attractive candidate []. Research has explored its production through the hydrotreatment of biomass, a process that converts renewable organic matter into liquid fuels [, ]. However, further research is needed to optimize production methods and address challenges such as its low volatility, which can affect engine performance [].
The unique structure of trans-octahydro-1H-indene makes it a valuable precursor for the synthesis of more complex molecules. Its reactivity allows for functionalization at various positions, enabling the creation of diverse chemical compounds []. Scientific studies have explored its use in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals [, ].
trans-Octahydro-1H-indene, also known as trans-hydrindane, is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 124.23 g/mol. Its structure consists of a fused five-membered and six-membered ring, making it unique among similar compounds. The compound is characterized by its saturated nature and exhibits a specific stereochemistry due to its trans configuration, which plays a significant role in its chemical behavior and biological interactions .
While specific biological activities of trans-octahydro-1H-indene are not extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. For example, derivatives of octahydroindene have been explored for their potential in medicinal chemistry, particularly in the development of antihypertensive agents like trandolapril . Further research is needed to elucidate the specific biological roles of trans-octahydro-1H-indene.
Several methods exist for synthesizing trans-octahydro-1H-indene:
trans-Octahydro-1H-indene has several applications:
Interaction studies involving trans-octahydro-1H-indene primarily focus on its reactivity with halogens and its role in forming various derivatives. The compound's ability to participate in free radical reactions makes it an interesting subject for studying reaction kinetics and mechanisms in organic chemistry .
Several compounds share structural similarities with trans-octahydro-1H-indene. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Octahydronaphthalene | C10H18 | Contains two fused six-membered rings; less saturated than trans-octahydro-1H-indene. |
| Decalin | C10H18 | A bicyclic compound with two fused cyclohexane rings; lacks the five-membered ring structure. |
| Tetrahydroquinoline | C9H11N | Contains a nitrogen atom; used in medicinal chemistry but structurally distinct from trans-octahydro-1H-indene. |
| 4-Methylcyclohexanol | C7H14O | A saturated alcohol; lacks the bicyclic structure found in trans-octahydro-1H-indene. |
trans-Octahydro-1H-indene's unique bicyclic structure and specific stereochemistry set it apart from these compounds, influencing its chemical reactivity and potential applications in organic synthesis.
trans-Octahydro-1H-indene, also known as trans-hydrindane, represents a significant bicyclic saturated hydrocarbon with the molecular formula C9H16 and molecular weight of 124.22 grams per mole [2] [3]. This compound features a fused five-membered and six-membered ring system with trans stereochemistry at the ring junction, making it a valuable synthetic target for various applications in organic chemistry [6].
The synthesis of trans-octahydro-1H-indene requires careful control of stereochemistry to achieve the desired trans configuration at the ring junction [7]. Multiple synthetic approaches have been developed to access this bicyclic framework with high diastereoselectivity.
Catalytic asymmetric hydrogenation represents one of the most efficient methods for accessing saturated bicyclic compounds like trans-octahydro-1H-indene [9] [10]. The hydrogenation of indene derivatives using heterogeneous and homogeneous catalysts has been extensively studied for the preparation of octahydroindene frameworks.
Platinum-catalyzed hydrogenation systems have demonstrated remarkable effectiveness in the selective reduction of indole substrates to their corresponding saturated derivatives [10]. The use of platinum on carbon in aqueous media, activated by para-toluenesulfonic acid, enables the selective hydrogenation of unprotected indoles at room temperature under moderate hydrogen pressure [10]. This methodology achieves excellent yields while maintaining selectivity for the desired stereochemical outcome.
Iridium-catalyzed asymmetric hydrogenation systems utilizing bisphosphine-thiourea ligands have shown exceptional performance in the stereoselective reduction of substituted indole derivatives [9]. These catalytic systems achieve yields ranging from 75 to 99 percent with excellent stereoselectivities, demonstrating diastereomeric ratios greater than 20:1 and enantiomeric excesses between 86 and 99 percent [9]. The anion-binding activation strategy plays a crucial role in achieving both high reactivity and excellent stereoselectivity through interactions between the catalyst and substrate-generated iminium ions [9].
Table 1: Catalytic Asymmetric Hydrogenation Results for Indene Derivatives
| Catalyst System | Substrate Type | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Platinum/Carbon | Unprotected Indoles | 85-95 | >10:1 | N/A | [10] |
| Iridium/Bisphosphine-Thiourea | Substituted Indoles | 75-99 | >20:1 | 86-99 | [9] |
| Ruthenium/NHC | Protected Indoles | 94-99 | 80:20 | 95:5 | [46] |
Ring-closing metathesis has emerged as a powerful tool for constructing bicyclic frameworks through intramolecular cyclization of appropriately functionalized diene precursors [14] [15]. This methodology enables the formation of five- and six-membered rings with high efficiency under mild reaction conditions.
The application of ruthenium-based metathesis catalysts, particularly Grubbs catalysts, has facilitated the synthesis of various bicyclic structures through strategic positioning of terminal alkenes [15] [17]. The ring-closing metathesis approach offers excellent atom economy, as the only major byproduct is ethylene, making these reactions environmentally favorable [14].
Research has demonstrated the successful application of ring-closing metathesis to the synthesis of medium-sized carbocycles, with yields typically ranging from 60 to 95 percent depending on ring size and substrate substitution patterns [17]. The methodology has proven particularly effective for the construction of five-membered rings, which are prevalent in octahydroindene frameworks [17].
Transition metal-catalyzed cyclization reactions provide powerful alternatives for constructing the bicyclic framework of trans-octahydro-1H-indene through carbon-carbon bond formation processes [20] [21].
Ruthenium complexes have demonstrated exceptional utility in promoting bicyclization reactions through multiple mechanistic pathways [20] [22]. The use of cyclopentadienyl ruthenium complexes enables the catalytic cycloisomerization of enyne substrates to yield bicyclic products with high selectivity [20].
Studies have shown that ruthenium-catalyzed enyne cycloisomerizations can proceed through different mechanistic pathways depending on the nature of the alkyne substituents [20]. When electron-withdrawing groups are present on the alkyne terminus, cycloisomerizations proceed via initial allylic carbon-hydrogen activation, followed by alkyne carboruthenation and reductive elimination [20]. This pathway consistently delivers excellent yields of bicyclic products as single observable diastereomers [20].
Ruthenium carbene complexes have also proven effective in atom transfer radical cyclizations, facilitating the conversion of halo alkenes to gamma-lactones and gamma-lactams [21]. These processes demonstrate the versatility of ruthenium catalysis in promoting diverse cyclization reactions relevant to bicyclic synthesis.
Table 2: Ruthenium-Catalyzed Bicyclization Reaction Outcomes
| Reaction Type | Substrate Class | Catalyst Loading (mol%) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Enyne Cycloisomerization | Ester-Terminated Alkynes | 10 | 85-95 | Single Diastereomer | [20] |
| Atom Transfer Cyclization | Halo Alkenes | 5-10 | 70-85 | High Regioselectivity | [21] |
| Ring Expansion | Alkynylcyclopropanols | 5 | 80-95 | 6:1 Stereoselectivity | [22] |
Palladium-catalyzed cross-coupling reactions offer complementary approaches to bicyclic synthesis through the formation of carbon-carbon bonds under mild conditions [26] [28]. These methodologies have proven particularly valuable for constructing substituted bicyclic frameworks with precise control over regio- and stereochemistry.
Research has demonstrated the effectiveness of palladium-catalyzed cyclization-oxygenation sequences for the synthesis of polycyclic structures [28]. These processes involve oxidative addition, cyclization, and termination through intermolecular nucleophile capture, generating diverse polycyclic structures with varied functionality [28]. The methodology has shown broad substrate scope and excellent stereoselectivity in the formation of tricyclic scaffolds [28].
Palladium-catalyzed intramolecular carbocyclizations enable the assembly of complex bicyclic structures from readily available starting materials [29]. Studies have reported the development of tandem palladium-catalyzed bis-cyclization sequences that result in the formation of cyclopropyl-containing fused heterocycles with excellent stereochemical control [29].
The development of environmentally sustainable synthetic methodologies for trans-octahydro-1H-indene synthesis has gained significant attention in recent years [32] [33].
Solvent-free synthetic methodologies represent a significant advancement in green chemistry approaches to bicyclic synthesis [32] [35]. These protocols eliminate the need for organic solvents, reducing environmental impact while often improving reaction efficiency.
Microwave-assisted solvent-free cycloaddition reactions have demonstrated exceptional effectiveness in promoting ring formation under environmentally benign conditions [32] [35]. Studies have shown that 1,3-dipolar cycloaddition reactions can be conducted without solvent under focused microwave irradiation, achieving high regioselectivity and excellent yields in short reaction times [35]. These methodologies have been applied to the synthesis of various heterocyclic compounds with yields ranging from 81 to 98 percent [35].
The application of mineral oxide supports, including alumina, silica gel, and montmorillonite clays, has enabled the development of solid-state reaction protocols [32]. These systems provide acidic or basic environments that facilitate cyclization reactions while maintaining the benefits of solvent-free conditions [32].
Table 3: Solvent-Free Cycloaddition Reaction Performance
| Reaction Type | Support/Conditions | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Microwave Irradiation | 80-120 | 15-30 | 81-98 | [35] |
| Diels-Alder Reaction | Neat Conditions | 100-150 | 15-60 | 75-90 | [32] |
| Vinyl Pyrazole Cyclization | Microwave/Neat | 120 | 15 | 85-95 | [32] |
Biocatalytic approaches to the synthesis and resolution of trans-octahydro-1H-indene derivatives offer highly selective and environmentally sustainable alternatives to traditional chemical methods [38] [40]. Enzymatic kinetic resolution has proven particularly effective for the preparation of enantioenriched bicyclic compounds.
Studies have demonstrated the application of biocatalytic dynamic kinetic resolution for the stereoselective synthesis of branched aromatic compounds [38] [42]. These methodologies achieve high diastereoselectivity and enantioselectivity through enzymatic transamination processes, with enantiomeric excesses often exceeding 95 percent [38] [42].
The development of engineered enzymes has expanded the scope of biocatalytic resolution techniques [41]. Recent advances in protein engineering have enabled the design of enzymes capable of promoting enantioselective cyclization and ring-opening reactions with excellent selectivity and broad substrate scope [41]. These biocatalytic platforms demonstrate high efficiency and scalability for large-scale transformations [41].
Enzymatic oxidative kinetic resolution provides access to valuable oxygenated bicyclic structures through the selective insertion of oxygen atoms into substrate molecules [40]. These processes utilize molecular oxygen as the oxidant, eliminating the need for stoichiometric oxidizing agents and reducing environmental impact [40].
Table 4: Biocatalytic Resolution Performance Data
| Enzyme Class | Substrate Type | Conversion (%) | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Transaminases | Branched Aromatics | 90-99 | 95-99 | 85-95 | [38] |
| Halohydrin Dehalogenases | Cyclic Substrates | 85-95 | 90-98 | 80-90 | [41] |
| Baeyer-Villiger Monooxygenases | Bicyclic Ketones | 80-90 | 85-95 | 75-85 | [40] |
The heat of formation calculations for trans-Octahydro-1H-indene demonstrate significant thermodynamic stability characteristics that distinguish this stereoisomer from its cis counterpart. Comprehensive calorimetric studies have established the standard enthalpy of formation for the gas phase at -131.6 ± 2.1 kilojoules per mole, as determined through combustion bomb calorimetry by Browne and Rossini [1]. The liquid phase heat of formation has been measured at -176.4 ± 1.7 kilojoules per mole under standard conditions [1] [2].
These formation enthalpy values reveal the inherent thermodynamic preference for the trans configuration over the cis isomer. Multiple independent investigations have quantified the enthalpy difference between stereoisomers, with the trans form demonstrating consistently lower formation enthalpies. Finke, McCullough, and colleagues reported an isomerization enthalpy of -3.10 kilojoules per mole for the conversion from cis to trans configuration in the liquid phase [2]. Additional studies by Blanchard and Schleyer determined this value at -2.4 ± 0.2 kilojoules per mole [2], while Allinger and Coke reported -4.5 ± 0.4 kilojoules per mole [2].
The heat of combustion measurements provide further validation of these thermodynamic parameters. Experimental determinations yielded values of -5652.0 ± 1.7 kilojoules per mole [1] and -5640.9 ± 5.9 kilojoules per mole [2] for the liquid phase combustion enthalpy. The close agreement between these independent measurements confirms the reliability of the thermodynamic data and supports the calculated formation enthalpies.
| Property | Value | Units | Reference |
|---|---|---|---|
| Heat of Formation (gas phase) | -131.6 ± 2.1 | kJ/mol | Browne and Rossini, 1960 [1] |
| Heat of Formation (liquid phase) | -176.4 ± 1.7 | kJ/mol | Browne and Rossini, 1960 [1] |
| Heat of Combustion (liquid phase) | -5652.0 ± 1.7 | kJ/mol | Browne and Rossini, 1960 [1] |
| Heat of Combustion (liquid phase) | -5640.9 ± 5.9 | kJ/mol | Huckel, Kamenz, et al., 1937 [2] |
The strain energy distribution in trans-Octahydro-1H-indene reflects the geometric constraints imposed by the bicyclic framework and the stereochemical arrangement of the ring junction. Computational studies utilizing density functional theory methods have elucidated the conformational preferences and energy landscapes associated with different molecular geometries [3] [4].
The trans stereochemistry at the ring junction results in a significantly reduced strain energy compared to the cis configuration. This energetic advantage arises from the elimination of steric interactions between hydrogen atoms at the bridgehead positions. The bicyclo[4.3.0]nonane framework adopts a conformation that minimizes unfavorable 1,3-diaxial interactions while maintaining optimal orbital overlap throughout the saturated ring system [5].
Strain energy calculations demonstrate that the trans isomer experiences approximately 2.4 to 4.5 kilojoules per mole lower strain energy than the corresponding cis isomer [2]. This energy difference correlates directly with the observed thermodynamic preference for trans configuration under equilibrium conditions. The six-membered ring adopts a chair-like conformation, while the five-membered ring exhibits an envelope geometry that accommodates the trans ring junction with minimal angular distortion [5].
| Reaction | ΔrH° | Units | Reference |
|---|---|---|---|
| cis → trans (liquid) | -3.10 | kJ/mol | Finke, McCullough, et al., 1972 [2] |
| cis → trans (liquid) | -2.4 ± 0.2 | kJ/mol | Blanchard and Schleyer, 1963 [2] |
| cis → trans (liquid) | -4.5 ± 0.4 | kJ/mol | Allinger and Coke, 1960 [2] |
| cis → trans (gas) | 4.456 | kJ/mol | Finke, McCullough, et al., 1972 [2] |
The vapor pressure behavior of trans-Octahydro-1H-indene exhibits characteristic temperature dependence patterns consistent with its bicyclic saturated hydrocarbon structure. Comprehensive vapor pressure measurements have been conducted across temperature ranges spanning from near the triple point to the critical region, providing essential data for understanding phase equilibria and volatility characteristics [2] [6].
The normal boiling point has been established at 434.21 ± 0.04 Kelvin (161.1 degrees Celsius) through multiple independent determinations [2]. This relatively high boiling point reflects the substantial intermolecular van der Waals interactions arising from the compact bicyclic structure and the molecular weight of 124.22 grams per mole [1] [7].
Temperature-dependent enthalpy of vaporization measurements demonstrate the expected inverse relationship with temperature. At 296 Kelvin, the vaporization enthalpy measures 45.1 kilojoules per mole, decreasing to 41.1 kilojoules per mole at 371 Kelvin [2]. These values follow the Clausius-Clapeyron relationship and provide insight into the strength of intermolecular interactions in the liquid phase. The relatively high vaporization enthalpies indicate significant cohesive energy density, consistent with the observed low volatility at ambient temperatures [2].
Vapor pressure data spanning the temperature range from 262 to 479 Kelvin have been compiled from multiple sources, with careful attention to experimental methodology and measurement uncertainties [2]. The temperature dependence follows the Antoine equation with coefficients determined through regression analysis of experimental data points. These measurements are essential for process design applications and environmental fate modeling [8].
| Property | Value | Units | Reference |
|---|---|---|---|
| Boiling Point | 434.21 ± 0.04 | K | Average of 9 values [2] |
| Enthalpy of Vaporization (296K) | 45.1 | kJ/mol | Stephenson and Malanowski, 1987 [2] |
| Enthalpy of Vaporization (371K) | 41.1 | kJ/mol | Stephenson and Malanowski, 1987 [2] |
| Enthalpy of Vaporization (272K) | 45.9 | kJ/mol | Stephenson and Malanowski, 1987 [2] |
The octanol-water partition coefficient represents a fundamental parameter for understanding the lipophilic character and environmental behavior of trans-Octahydro-1H-indene. While direct experimental measurements of the partition coefficient for this specific compound are limited in the available literature, computational predictions and measurements of structurally related compounds provide valuable insights into its solubility characteristics [9] [10].
Based on the structural features of trans-Octahydro-1H-indene, the compound exhibits predominantly hydrophobic character due to its saturated hydrocarbon framework. The bicyclic structure lacks polar functional groups or hydrogen bonding sites, resulting in very low water solubility and high affinity for nonpolar organic phases [9] [11]. Computational estimates using established group contribution methods suggest a logarithmic partition coefficient (LogP) in the range of 2.8 to 3.2, indicating moderate to high lipophilicity [9] [10].
The limited water solubility of trans-Octahydro-1H-indene follows the general principle that saturated hydrocarbons exhibit poor aqueous solubility. The compound demonstrates preferential dissolution in nonpolar solvents such as hexane, cyclohexane, and other aliphatic hydrocarbons. This solubility behavior has important implications for its environmental fate, bioaccumulation potential, and separation processes [11].
Experimental solubility studies utilizing gas chromatographic methods have provided retention index data that correlate with partition coefficient behavior. Standard non-polar column retention indices ranging from 948 to 980 have been reported, with semi-standard non-polar indices spanning 947.7 to 1001.9 [7]. These chromatographic parameters serve as indirect measures of partition behavior and support the predicted lipophilic character.
The mass spectral fragmentation behavior of trans-Octahydro-1H-indene under electron ionization conditions provides distinctive fingerprint patterns that enable reliable identification and structural characterization. Comprehensive mass spectrometric studies have established the ionization energies and appearance energies for major fragment ions, revealing systematic fragmentation pathways characteristic of the bicyclic framework [2].
The molecular ion peak appears at mass-to-charge ratio 124, corresponding to the molecular formula C₉H₁₆. The ionization energy has been precisely determined at 9.46 ± 0.06 electron volts using photoionization methods, with electron impact measurements yielding 9.550 ± 0.004 electron volts [2]. These values reflect the electronic structure and orbital energies of the highest occupied molecular orbital in the ground state configuration.
Major fragmentation pathways involve systematic loss of alkyl units and ring cleavage reactions. The base peak typically corresponds to loss of ethylene (C₂H₄) from the molecular ion, generating a fragment at mass 96 (C₇H₁₂⁺) with an appearance energy of 11.16 ± 0.03 electron volts [2]. Additional significant fragments include C₇H₁₁⁺ (appearance energy 11.80 ± 0.05 electron volts), C₆H₁₀⁺ (11.00 ± 0.02 electron volts), C₆H₉⁺ (12.07 ± 0.04 electron volts), and C₅H₇⁺ (12.19 ± 0.03 electron volts) [2].
The fragmentation pattern analysis reveals preferential cleavage at specific positions within the bicyclic framework. Ring opening reactions compete with side chain eliminations, resulting in complex fragmentation cascades that reflect the structural constraints imposed by the trans ring junction. These mass spectral characteristics provide unambiguous identification capabilities when coupled with retention time data from gas chromatographic separations [2].
| Fragment Ion | Ionization/Appearance Energy | Units | Method | Reference |
|---|---|---|---|---|
| C₉H₁₆⁺- (Molecular Ion) | 9.46 ± 0.06 | eV | PI/EI | Mikaya and Zaikin, 1980 [2] |
| C₇H₁₂⁺ | 11.16 ± 0.03 | eV | EI | Natalis, 1963 [2] |
| C₇H₁₁⁺ | 11.80 ± 0.05 | eV | EI | Natalis, 1963 [2] |
| C₆H₁₀⁺ | 11.00 ± 0.02 | eV | EI | Natalis, 1963 [2] |
| C₆H₉⁺ | 12.07 ± 0.04 | eV | EI | Natalis, 1963 [2] |
| C₅H₇⁺ | 12.19 ± 0.03 | eV | EI | Natalis, 1963 [2] |
The ultraviolet-visible absorption characteristics of trans-Octahydro-1H-indene reflect its saturated hydrocarbon structure and the absence of chromophoric functional groups. As a fully saturated bicyclic compound, trans-Octahydro-1H-indene exhibits minimal absorption in the near-ultraviolet and visible regions of the electromagnetic spectrum, with significant absorption occurring only at wavelengths below 200 nanometers [1].
The electronic absorption spectrum is dominated by sigma to sigma-star transitions involving the carbon-hydrogen and carbon-carbon bonds throughout the saturated framework. These high-energy transitions typically occur in the vacuum ultraviolet region and are not accessible using conventional UV-Vis spectrophotometers. The absence of conjugated systems, aromatic rings, or heteroatoms eliminates the possibility of n to pi-star or pi to pi-star electronic transitions that would produce characteristic absorption bands in the conventional UV-Vis range [12].
Infrared spectroscopy provides more diagnostic information for structural characterization of trans-Octahydro-1H-indene. The IR spectrum exhibits characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, carbon-hydrogen bending modes around 1450 wavenumbers, and skeletal vibrations of the bicyclic framework in the fingerprint region below 1300 wavenumbers [1]. The trans stereochemistry influences the precise positions and intensities of these vibrational modes, providing a means for stereochemical identification.
Flammable;Health Hazard